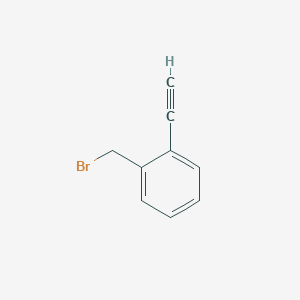

1-(Bromomethyl)-2-ethynylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYHSHIINCLCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578692 | |

| Record name | 1-(Bromomethyl)-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211508-95-1 | |

| Record name | 1-(Bromomethyl)-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 2 Ethynylbenzene

Precursor Synthesis and Strategic Functional Group Introduction

A crucial aspect of synthesizing 1-(bromomethyl)-2-ethynylbenzene involves the preparation and functionalization of suitable precursors. This often entails the strategic introduction of the alkynyl and bromomethyl groups onto a benzene (B151609) ring.

The introduction of an ethynyl (B1212043) group onto a benzene ring can be accomplished through various methods. One of the most common and efficient is the Sonogashira cross-coupling reaction. researchgate.netwikipedia.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. For the synthesis of a precursor to this compound, one could envision starting with an ortho-disubstituted benzene derivative that can be selectively functionalized.

However, a more direct and readily available precursor is 2-ethynyltoluene (B1295245). This compound already possesses the required ortho-arrangement of a methyl group and an ethynyl group, making it an ideal starting material for the subsequent introduction of the bromine atom.

Table 1: Properties of 2-Ethynyltoluene

| Property | Value |

| Chemical Formula | C₉H₈ |

| Molar Mass | 116.16 g/mol |

| Boiling Point | 50-60 °C at 30 mmHg |

| Density | 0.922 g/mL at 25 °C |

| Refractive Index | n20/D 1.547 |

With the precursor 2-ethynyltoluene in hand, the next critical step is the introduction of the bromomethyl group. This is typically achieved through benzylic halogenation, a free-radical substitution reaction that selectively targets the benzylic position of an alkylbenzene. chemistrysteps.comoregonstate.edu

The most widely used reagent for this transformation is N-bromosuccinimide (NBS). youtube.comchadsprep.comlibretexts.org The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired bromomethyl product. chemistrysteps.com

The general mechanism for benzylic bromination with NBS is as follows:

Initiation: Homolytic cleavage of the initiator or exposure to light generates a small number of radicals.

Propagation Step 1: A bromine radical abstracts a benzylic hydrogen from 2-ethynyltoluene, forming a resonance-stabilized 2-ethynylbenzyl radical and hydrogen bromide (HBr).

Propagation Step 2: The 2-ethynylbenzyl radical reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of NBS with HBr, to form this compound and a new bromine radical.

Termination: The reaction is terminated by the combination of any two radical species.

Table 2: Common Reagents and Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | General Conditions |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon tetrachloride (CCl₄), Benzene, Acetonitrile | Reflux, often with photochemical initiation |

| Bromine (Br₂) | Light (hν) | Carbon tetrachloride (CCl₄) | Photochemical conditions |

It is important to control the reaction conditions to avoid side reactions, such as addition to the alkyne or electrophilic aromatic substitution on the benzene ring. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway. chadsprep.com

Direct Synthetic Routes to this compound

The most direct synthetic route to this compound is the benzylic bromination of 2-ethynyltoluene, as described in the previous section. This one-step conversion from a readily available precursor is an efficient method for obtaining the target compound.

Reaction Scheme:

While specific, detailed experimental procedures for the benzylic bromination of 2-ethynyltoluene are not extensively reported in readily available literature, the general principles of benzylic bromination of substituted toluenes are well-established. sci-hub.segoogle.comresearchgate.net The reaction would likely be carried out by refluxing a solution of 2-ethynyltoluene and NBS in a non-polar solvent like carbon tetrachloride or benzene, with the addition of a radical initiator. Careful monitoring of the reaction progress would be necessary to maximize the yield of the desired product and minimize the formation of di-brominated or other byproducts.

Multi-Step Synthesis Design for this compound

Ortho-directed metalation is a powerful tool for the selective functionalization of the position adjacent to a directing group on an aromatic ring. While not a direct route to this compound, this strategy could be employed in the synthesis of a key intermediate. For instance, a suitable directing group could be used to introduce one of the functional groups, followed by subsequent manipulation to install the second group and convert the directing group as needed.

A plausible multi-step synthesis could involve starting with a disubstituted benzene derivative and sequentially introducing the ethynyl and bromomethyl functionalities. One such conceptual pathway could begin with 1-bromo-2-(bromomethyl)benzene.

Conceptual Multi-Step Synthesis:

Sonogashira Coupling: 1-bromo-2-(bromomethyl)benzene could be subjected to a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA). The palladium-catalyzed coupling would selectively occur at the aryl bromide position. researchgate.netwikipedia.org

Deprotection: The resulting trimethylsilyl-protected alkyne would then be deprotected to reveal the terminal alkyne. This is typically achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol.

This multi-step approach provides an alternative route to the target compound, although it is less atom-economical than the direct bromination of 2-ethynyltoluene. The feasibility of this route would depend on the chemoselectivity of the Sonogashira coupling in the presence of the reactive benzyl (B1604629) bromide functionality.

Sustainable Synthesis Approaches

Sustainable synthesis strategies aim to minimize waste, reduce energy consumption, and utilize renewable resources. For the preparation of this compound, this has led to the exploration of streamlined reaction pathways that maximize the incorporation of starting materials into the final product.

One-Pot Reaction Sequences

While specific one-pot methodologies for the direct conversion of 2-ethynyltoluene to this compound are not extensively detailed in publicly available literature, the principles of one-pot synthesis can be applied. A hypothetical one-pot process would involve the in-situ generation of a brominating agent followed by the radical-initiated side-chain bromination of 2-ethynyltoluene. For instance, the reaction could be initiated by a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS). The entire sequence, from the activation of the brominating agent to the final product formation, would occur in a single reactor, thereby minimizing handling and potential loss of material.

The development of such a process would offer considerable advantages in terms of process efficiency and environmental impact. The key challenge lies in controlling the reaction conditions to favor the desired benzylic bromination over other potential side reactions, such as addition to the ethynyl group or aromatic bromination.

Table 1: Comparison of Hypothetical One-Pot vs. Traditional Multi-Step Synthesis

| Feature | Traditional Multi-Step Synthesis | One-Pot Synthesis |

| Number of Steps | Multiple (e.g., synthesis of brominating agent, bromination, work-up, purification) | Single operational step |

| Solvent Usage | High, due to multiple steps and purifications | Reduced significantly |

| Waste Generation | Higher, from multiple work-ups and purifications | Minimized |

| Reaction Time | Longer overall process time | Shorter overall process time |

| Yield | Potentially lower due to losses at each step | Potentially higher due to fewer manipulations |

Catalytic Systems for Enhanced Atom Economy

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic systems are instrumental in improving atom economy by enabling reactions to proceed with high selectivity and minimizing the formation of byproducts.

In the context of synthesizing this compound, catalytic approaches to the side-chain bromination of 2-ethynyltoluene are of particular interest. Traditional free-radical bromination often requires stoichiometric amounts of radical initiators and can lead to over-bromination or other side products, thus reducing atom economy.

Catalytic systems can offer a more controlled and efficient alternative. For instance, the use of a catalyst can facilitate the selective activation of the benzylic C-H bond of 2-ethynyltoluene towards bromination. While specific catalytic systems for this exact transformation are not widely reported, related research on the catalytic side-chain bromination of alkylaromatics provides valuable insights.

One potential approach involves the use of transition metal catalysts that can mediate the radical bromination process. Such catalysts could potentially lower the activation energy for the desired reaction pathway and suppress unwanted side reactions. Another avenue is the use of photocatalysis, where visible light and a suitable photocatalyst can generate the bromine radicals required for the reaction under mild conditions. This would avoid the need for potentially hazardous high temperatures or stoichiometric radical initiators.

The ideal catalytic system would exhibit high turnover numbers and turnover frequencies, be recyclable, and operate under environmentally benign conditions. The development of such catalysts is an active area of research with the potential to significantly improve the sustainability of this compound synthesis.

Table 2: Potential Catalytic Approaches for Enhanced Atom Economy

| Catalytic Approach | Potential Catalyst | Advantages |

| Transition Metal Catalysis | e.g., Iron or Copper complexes | High selectivity, potential for catalyst recycling, mild reaction conditions. |

| Photocatalysis | e.g., Organic dyes, semiconductor materials | Use of visible light as a green energy source, mild conditions, high selectivity. |

| Organocatalysis | e.g., N-hydroxyphthalimide (NHPI) | Metal-free, often less toxic, can operate under mild conditions. |

Reactivity and Mechanistic Pathways of 1 Bromomethyl 2 Ethynylbenzene

Reactivity of the Bromomethyl Moiety

The bromomethyl group, a primary benzylic halide, is a key site for a variety of chemical transformations. Its reactivity is primarily centered around nucleophilic substitution, elimination, and radical-initiated processes.

Nucleophilic Substitution Reactions (SN1, SN2)

The bromomethyl group of 1-(Bromomethyl)-2-ethynylbenzene is susceptible to nucleophilic attack, proceeding through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

The SN2 (bimolecular nucleophilic substitution) mechanism is favored by strong, unhindered nucleophiles in aprotic polar solvents. ucl.ac.uk In this concerted process, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, simultaneously displacing the bromide ion. youtube.com This reaction is first-order with respect to both the substrate and the nucleophile. youtube.com For instance, the reaction with strong nucleophiles like acetylide anions proceeds efficiently via an SN2 pathway, particularly with primary alkyl halides like the bromomethyl group. chemistryscore.commasterorganicchemistry.com The use of strong bases, which are often also potent nucleophiles, can lead to competition between substitution and elimination reactions. askthenerd.com

The SN1 (unimolecular nucleophilic substitution) mechanism, on the other hand, involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a relatively stable benzylic carbocation. youtube.com This intermediate is stabilized by resonance with the adjacent benzene (B151609) ring. In the second step, a nucleophile attacks the carbocation. This mechanism is favored by polar protic solvents and weaker nucleophiles. While the primary nature of the bromomethyl group generally disfavors the SN1 pathway, the stability of the resulting benzylic carbocation can allow for some SN1 character in certain reactions.

| Nucleophile | Reagent Example | Product Type | Mechanism |

| Azide (B81097) | Sodium Azide (NaN3) | 2-(Azidomethyl)-1-ethynylbenzene | SN2 |

| Cyanide | Sodium Cyanide (NaCN) | 2-Ethynylbenzyl cyanide | SN2 |

| Hydroxide | Sodium Hydroxide (NaOH) | (2-Ethynylphenyl)methanol | SN2/SN1 |

| Alkoxide | Sodium Methoxide (NaOCH3) | 1-(Methoxymethyl)-2-ethynylbenzene | SN2 |

Elimination Reactions to Form Exocyclic Double Bonds

Under the influence of a strong, sterically hindered base, this compound can undergo an E2 (bimolecular elimination) reaction. youtube.comaskthenerd.com In this concerted process, the base abstracts a proton from a carbon adjacent to the bromomethyl group (the β-carbon), while simultaneously the C-Br bond breaks and a double bond is formed. youtube.comyoutube.com This typically requires a hydrogen on a carbon adjacent to the CH2Br group. However, in the case of this compound, the adjacent carbon is part of the aromatic ring, making traditional β-elimination to form an exocyclic double bond less common without significant ring dearomatization.

A more plausible elimination pathway for this specific molecule, especially under forcing conditions, might involve more complex rearrangements or the formation of transient, highly reactive species.

Radical Initiated Transformations

The bromomethyl group can also participate in radical-initiated transformations. Under the influence of radical initiators (e.g., AIBN) or upon photolysis, the C-Br bond can undergo homolytic cleavage to generate a benzylic radical. This highly reactive intermediate can then participate in a variety of radical chain reactions, such as atom transfer reactions or additions to unsaturated systems. However, detailed studies on the specific radical-initiated transformations of this compound are not extensively documented in the readily available literature.

Reactivity of the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne functionality of this compound provides another center of reactivity, primarily involving the acidic terminal proton and the electron-rich triple bond.

Deprotonation and Acetylide Formation

The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on sp2 or sp3 hybridized carbons. masterorganicchemistry.comlibretexts.org This enhanced acidity is due to the high s-character of the sp orbital, which brings the electrons closer to the nucleus and stabilizes the resulting conjugate base, the acetylide anion. masterorganicchemistry.comlibretexts.org

Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, readily deprotonates the terminal alkyne to form a potent nucleophile, the 2-(bromomethyl)phenylethynylide anion. chemistryscore.comyoutube.com This acetylide is a versatile intermediate in organic synthesis, capable of reacting with various electrophiles to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com

Reaction Data for Acetylide Formation:

| Base | Solvent | Product |

| Sodium Amide (NaNH₂) | Liquid Ammonia | Sodium 2-(bromomethyl)phenylethynylide |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | Lithium 2-(bromomethyl)phenylethynylide |

Electrophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group is electron-rich and can undergo electrophilic addition reactions, although it is generally less reactive than a corresponding double bond. libretexts.orglibretexts.org This reduced reactivity is attributed to the tighter binding of the π-electrons in the triple bond. libretexts.org

Addition of Halogens: The reaction with halogens like bromine (Br₂) leads to the formation of a dibromoalkene. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. libretexts.orgchemguide.co.uk

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. In the case of a terminal alkyne, this means the hydrogen adds to the terminal carbon, and the halide adds to the internal carbon, forming a vinyl halide. youtube.com

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, water can add across the triple bond. This initially forms an enol, which then rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. libretexts.org

| Reagent | Product (Initial) | Product (Final) |

| Bromine (Br₂) | (E/Z)-1-(Bromomethyl)-2-(1,2-dibromoethenyl)benzene | - |

| Hydrogen Bromide (HBr) | 1-(Bromomethyl)-2-(2-bromovinyl)benzene | - |

| Water (H₂O, H₂SO₄, HgSO₄) | 1-(1-(Bromomethyl)phenyl)ethen-1-ol (Enol) | 1-(2-(Bromomethyl)phenyl)ethan-1-one (Ketone) |

Cycloaddition Reactions (e.g., [2+2])

While the bifunctional nature of this compound, featuring both a terminal alkyne and a benzylic bromide, makes it a prime candidate for various synthetic transformations, its participation in [2+2] cycloaddition reactions is not extensively documented in scientific literature. Theoretical studies and research on analogous compounds suggest that the ethynyl group could, under photochemical or specific metal-catalysis conditions, engage with an alkene to form a cyclobutene (B1205218) ring. However, detailed experimental studies focusing solely on the [2+2] cycloaddition of this compound are not prominent. The high reactivity of the bromomethyl group often leads to competing reaction pathways, such as dimerization or polymerization, under conditions that might otherwise favor cycloaddition.

Metal-Catalyzed Transformations Involving this compound

The presence of both a terminal alkyne and a benzylic bromide makes this compound an excellent substrate for a variety of metal-catalyzed reactions. These transformations often proceed with high chemoselectivity, allowing for the targeted modification of one functional group while leaving the other intact for subsequent reactions.

Sonogashira Cross-Coupling Reactions and Derivatives

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. In the context of this compound, the terminal alkyne readily participates in these couplings with a wide range of partners.

The efficiency of the Sonogashira coupling is profoundly influenced by the choice of ligands coordinated to the palladium catalyst. These ligands stabilize the metal center, facilitate the catalytic cycle, and can impact reaction rates and yields. While studies specifically detailing ligand effects on this compound are part of the broader understanding of the Sonogashira reaction, general principles apply.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a commonly used ligand that provides a balance of stability and reactivity. More electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), can often accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and efficiency, especially with challenging substrates.

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating ability forms very stable palladium complexes, which can lead to higher catalyst stability and efficiency, allowing for lower catalyst loadings.

The selection of the optimal ligand is often empirical and depends on the specific coupling partners and reaction conditions.

A key aspect of reactions with this compound is regiochemical control—preferentially reacting at either the alkyne or the bromomethyl site. In the Sonogashira coupling, the reaction conditions are specifically tailored to activate the terminal alkyne. The typical catalyst system (a palladium source, a copper(I) co-catalyst, and a base like an amine) is chemoselective for the C(sp)-H bond of the alkyne, leaving the C(sp³)-Br bond of the bromomethyl group untouched. This selectivity allows for the synthesis of molecules where the newly formed internal alkyne can be further functionalized via reactions involving the still-present bromomethyl group.

For instance, coupling this compound with an aryl iodide will selectively yield a 1-(bromomethyl)-2-(arylethynyl)benzene derivative. The bromomethyl group is then available for subsequent nucleophilic substitution or other transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the synthesis of 1,2,3-triazoles. The terminal alkyne of this compound is an ideal substrate for this transformation.

The CuAAC reaction is renowned for its exceptional regioselectivity. The reaction between a terminal alkyne and an organic azide, in the presence of a copper(I) catalyst, exclusively yields the 1,4-disubstituted triazole isomer. When this compound reacts with an organic azide (R-N₃), the product is invariably the 1-(2-(bromomethyl)phenyl)-4-R-1H-1,2,3-triazole.

The scope of this reaction is very broad, with a wide variety of organic azides serving as suitable coupling partners. This allows for the introduction of diverse functionalities into the triazole product. The reaction is typically high-yielding and tolerant of many functional groups, and the benzylic bromide in the starting material remains intact for further synthetic elaboration.

The table below illustrates the scope of the CuAAC reaction with this compound using various azides.

| Azide Reactant | Product | Typical Yield (%) |

| Benzyl (B1604629) Azide | 1-(2-(Bromomethyl)phenyl)-4-benzyl-1H-1,2,3-triazole | >90 |

| Phenyl Azide | 1-(2-(Bromomethyl)phenyl)-4-phenyl-1H-1,2,3-triazole | >95 |

| 1-Azido-3-phenylpropane | 1-(2-(Bromomethyl)phenyl)-4-(3-phenylpropyl)-1H-1,2,3-triazole | >90 |

| Ethyl 2-azidoacetate | Ethyl 2-(1-(2-(bromomethyl)phenyl)-1H-1,2,3-triazol-4-yl)acetate | >95 |

This high degree of regioselectivity and broad substrate scope make the CuAAC a powerful tool for conjugating this compound to other molecules, forming complex architectures with a stable triazole linker, while preserving the reactive bromomethyl handle for subsequent chemical modifications.

Palladium-Catalyzed C-C Bond Formation Reactions (excluding Sonogashira)

No specific studies on palladium-catalyzed C-C bond formation reactions (excluding the Sonogashira coupling) with this compound have been reported. Hypothetically, the bromomethyl group could participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, provided a suitable organometallic partner is used. However, the reactivity of the ethynyl group under these conditions would need to be considered to avoid undesired side reactions. The development of chemoselective conditions that favor reaction at the C-Br bond while preserving the C-H bond of the alkyne would be a critical research objective.

Other Transition Metal Catalyzed Processes

Dedicated research on other transition metal-catalyzed processes involving this compound is not available. The unique arrangement of the two functional groups makes it a plausible candidate for a range of transformations catalyzed by metals such as gold, platinum, rhodium, or nickel. For instance, gold or platinum catalysis could potentially activate the alkyne for intramolecular cyclization or addition reactions. Nickel catalysis is often effective for cross-coupling reactions involving benzylic halides. The specific outcomes of such reactions remain speculative without experimental data.

Tandem and Cascade Reactions Utilizing Dual Functionality

The true synthetic potential of this compound likely lies in tandem and cascade reactions that engage both the bromomethyl and ethynyl moieties. However, the scientific literature does not currently contain specific examples of such reactions for this compound.

Sequential Bromomethyl and Ethynyl Transformations

There are no documented sequential transformations for this specific molecule. A hypothetical one-pot reaction could first involve a nucleophilic substitution at the bromomethyl position, followed by a subsequent reaction at the ethynyl group, such as a CuAAC or Sonogashira coupling. The order of these steps would be crucial and dependent on the compatibility of the reagents and catalysts used in each stage.

Intramolecular Cyclization Cascades

The ortho-disposed reactive sites of this compound make it an ideal precursor for intramolecular cyclization cascades to form fused ring systems. Such a cascade could be initiated by:

Formation of an organometallic species: Reaction of the bromomethyl group with a metal like magnesium or zinc could generate an organometallic nucleophile that then attacks the tethered alkyne.

Palladium-catalyzed intramolecular coupling: An oxidative addition of a Pd(0) catalyst into the C-Br bond, followed by migratory insertion of the alkyne, could lead to various cyclized products.

Radical cyclization: Homolytic cleavage of the C-Br bond could generate a benzylic radical that could then add to the alkyne.

While these pathways are well-established for related structures, their application to this compound has not been experimentally verified or reported. The absence of research in this area highlights a significant opportunity for future investigation into the synthesis and reactivity of this promising but understudied bifunctional building block.

Derivatization and Molecular Scaffolding from 1 Bromomethyl 2 Ethynylbenzene

Functionalization at the Benzylic Position

The bromomethyl group at the benzylic position of 1-(bromomethyl)-2-ethynylbenzene is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, significantly expanding its synthetic potential.

Introduction of Nitrogen-Containing Substituents (e.g., amines, azides)

The displacement of the benzylic bromide with nitrogen-based nucleophiles is a straightforward and efficient process for creating precursors to nitrogen-containing heterocycles. The reaction with sodium azide (B81097), for instance, readily yields 1-(azidomethyl)-2-ethynylbenzene. This azide derivative is a key intermediate for synthesizing isoquinolines. Palladium-catalyzed electrocyclization of 2-alkynyl benzyl (B1604629) azides can selectively produce 4-bromoisoquinolines. researchgate.net

Primary and secondary amines can also be used to displace the bromide, affording the corresponding N-benzylamine derivatives. An alternative method for introducing a primary amine is the Gabriel synthesis, which involves the reaction of this compound with potassium phthalimide, followed by hydrolysis or hydrazinolysis of the resulting N-(2-ethynylbenzyl)phthalimide. These amination reactions are fundamental for building more complex nitrogen-containing molecular scaffolds.

Table 1: Synthesis of Nitrogen-Containing Derivatives at the Benzylic Position

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | 1-(Azidomethyl)-2-ethynylbenzene | Precursor for isoindole and isoquinoline (B145761) synthesis researchgate.netorganic-chemistry.org |

| This compound | Potassium Phthalimide | N-(2-Ethynylbenzyl)phthalimide | Gabriel synthesis of primary amine |

Formation of Ether and Thioether Derivatives

Ether and thioether linkages can be readily formed by reacting this compound with alcohols, phenols, thiols, or thiophenols under basic conditions. The corresponding alkoxide or thiolate anions act as potent nucleophiles, displacing the bromide to form 2-ethynylbenzyl ethers and thioethers. These reactions are typically high-yielding and proceed under mild conditions, demonstrating the facility of S_N2 reactions at this benzylic position.

Table 2: Synthesis of Ether and Thioether Derivatives

| Nucleophile | Base | Product | Linkage Type |

|---|---|---|---|

| Alcohol (R-OH) | Sodium Hydride (NaH) | 1-(Alkoxymethyl)-2-ethynylbenzene | Ether |

C-C Bond Forming Reactions at the Bromomethyl Site

The formation of new carbon-carbon bonds at the benzylic position further enhances the molecular complexity achievable from this compound. This can be accomplished through various methods, including reactions with cyanide ions to form nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Alkylation with soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate), provides a route to more elaborate carbon skeletons. Furthermore, organometallic reagents, such as organocuprates, can be employed for the coupling reaction, although care must be taken to avoid side reactions at the terminal alkyne.

Functionalization at the Alkynyl Terminus

The terminal alkyne functionality of this compound is a gateway to a diverse range of chemical transformations, including chain extensions and the construction of heterocyclic rings through cycloaddition reactions.

Alkene and Alkyne Chain Extensions

The acidic proton of the terminal alkyne can be easily removed by a strong base, such as sodium amide (NaNH₂), to generate a potent nucleophile, an acetylide anion. youtube.comyoutube.com This acetylide can then react with various electrophiles, most commonly alkyl halides, in an S_N2 reaction to extend the carbon chain. masterorganicchemistry.com This alkylation is a fundamental method for creating internal alkynes with desired substituents. masterorganicchemistry.com

Another powerful method for alkyne functionalization is the Sonogashira coupling reaction. lookchem.com This palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides allows for the direct formation of a C(sp)-C(sp²) bond, leading to the synthesis of substituted tolane derivatives. lookchem.com Additionally, oxidative coupling reactions, such as the Glaser or Eglinton couplings, can be used to dimerize the alkyne, yielding symmetrical 1,4-diarylbutadiynes. lookchem.com

Table 3: Chain Extension Reactions at the Alkynyl Terminus

| Reaction Name | Reagents | Product Type |

|---|---|---|

| Alkyne Alkylation | 1. NaNH₂ 2. R-X | Internal Alkyne |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted Alkyne |

Heterocyclic Ring Formation via Cycloaddition

The alkyne group is an excellent dienophile and dipolarophile, participating in various cycloaddition reactions to form heterocyclic structures. The most prominent example is the Huisgen 1,3-dipolar cycloaddition between the alkyne and an organic azide, which yields a 1,2,3-triazole ring. This reaction is often catalyzed by copper(I) (CuAAC or "click chemistry"), providing high yields and regioselectivity. lookchem.com

More complex heterocyclic systems can be generated through intramolecular reactions that involve both the alkyne and a functional group at the benzylic position. For example, the intramolecular cyclization of 1-(azidomethyl)-2-ethynylbenzene can lead to the formation of fused heterocyclic systems. Research has shown that 2-alkynyl benzyl azides can undergo palladium-catalyzed reactions to form 4-bromoisoquinolines. researchgate.net Similarly, intramolecular cyclization of 2-alkynylbenzaldoximes is a known route to isoquinoline derivatives. thieme-connect.de These tandem reactions, which form multiple bonds in a single operation, are highly efficient for constructing complex polycyclic molecules like isoindoles and isoquinolines. organic-chemistry.orgbeilstein-journals.org

Table 4: Heterocyclic Synthesis via the Alkyne Group

| Reaction Type | Reactant Partner | Heterocyclic Product |

|---|---|---|

| [3+2] Cycloaddition (CuAAC) | Organic Azide (R-N₃) | 1,2,3-Triazole |

| Intramolecular Cyclization | Benzylic Azide functionality | Isoquinoline/Isoindole derivatives researchgate.netorganic-chemistry.org |

Synthesis of Polyfunctionalized Aromatic Systems

Polyfunctionalized aromatic systems are a cornerstone of materials science and medicinal chemistry. The strategic incorporation of building blocks with multiple, orthogonally reactive groups is essential for their construction. While this compound possesses the requisite functionality, its role in these syntheses has not been specifically detailed in peer-reviewed literature.

Incorporation into Oligomers and Polymers

The synthesis of oligomers and polymers often relies on monomers with two reactive sites that can undergo sequential coupling reactions. The dual functionality of this compound, featuring a benzylic bromide and a terminal alkyne, presents a theoretical pathway for its use as a monomer. For instance, the bromomethyl group could engage in Williamson ether synthesis or other alkylation reactions, while the ethynyl (B1212043) group could participate in polymerization through mechanisms like alkyne metathesis or Glaser coupling.

Despite these theoretical possibilities, a thorough review of scientific databases and chemical literature reveals no specific studies where this compound has been successfully employed as a monomer to create either oligomeric or polymeric materials. Research in this area tends to focus on other bifunctional monomers.

Construction of Star-Shaped Molecular Architectures

Star-shaped molecules, which consist of a central core from which multiple arms radiate, are of significant interest for their unique photophysical and material properties. Their synthesis typically involves either a "core-first" approach, where arms are grown from a multifunctional core, or an "arm-first" approach, where pre-synthesized arms are attached to a central linking unit.

This compound could theoretically serve as an arm molecule, which could then be attached to a central core (such as a polyamine or polyol) via its bromomethyl group. Subsequent reactions of the terminal alkyne groups at the periphery of the resulting star structure could then be used to further functionalize the molecule. Conversely, though less common, it could potentially be used to form a core structure. However, there are no specific examples in the literature of this compound being used to construct such star-shaped architectures. Synthetic strategies reported for star-shaped molecules typically utilize other poly-halogenated or poly-alkynyl functionalized aromatic cores, such as 1,3,5-tris(bromomethyl)benzene (B90972) or 1,3,5-triethynylbenzene.

Design of Macrocyclic and Supramolecular Frameworks

Macrocycles and other supramolecular structures are fundamental to host-guest chemistry, molecular recognition, and the development of molecular machines. The synthesis of these large, cyclic structures often involves high-dilution reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

The dual reactive sites of this compound make it a potential candidate for the synthesis of novel macrocycles. For example, two molecules could be linked through their bromomethyl groups with a difunctional nucleophile, followed by an intramolecular coupling of the two terminal alkyne groups. This would result in a new macrocyclic framework. While this and other pathways are synthetically plausible, no published research explicitly describes the design or successful synthesis of macrocyclic or supramolecular frameworks using this compound as a key precursor.

Advanced Characterization and Computational Studies of 1 Bromomethyl 2 Ethynylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For 1-(bromomethyl)-2-ethynylbenzene, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a comprehensive understanding of its molecular structure.

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the ethynyl (B1212043) proton, the benzylic protons of the bromomethyl group, and the four aromatic protons on the benzene (B151609) ring.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Ethynyl-H | ~3.0 - 3.5 | Singlet (s) | 1H |

| Bromomethyl (-CH₂Br) | ~4.5 - 5.0 | Singlet (s) | 2H |

| Aromatic-H | ~7.2 - 7.6 | Multiplets (m) | 4H |

The aromatic region would likely show a complex multiplet pattern due to the ortho-disubstitution, which would require further analysis using 2D techniques to assign specific protons.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, eight distinct signals would be anticipated: two for the alkyne carbons, one for the benzylic carbon, and five for the aromatic carbons (four CH and one quaternary).

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -C H₂Br | ~30 - 35 |

| C ≡CH | ~80 - 85 |

| C≡C H | ~80 - 85 |

| Aromatic CH | ~125 - 135 |

| Aromatic C (quaternary) | ~120 - 140 |

The precise chemical shifts would depend on the solvent and the electronic effects of the substituents.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. youtube.com For this compound, this would primarily show correlations among the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would definitively link each aromatic proton signal to its corresponding carbon signal and the benzylic protons to the bromomethyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the parent ion. For this compound (C₉H₇Br), the HRMS spectrum would show the molecular ion peak [M]⁺ and the [M+2]⁺ peak with nearly equal intensity, which is characteristic of compounds containing one bromine atom. This would confirm the presence of bromine and provide the exact mass, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is ideal for analyzing the purity of a sample of this compound and for identifying any potential isomers or byproducts from its synthesis. The mass spectrum obtained from the GC-MS would show the molecular ion and characteristic fragment ions. A primary fragmentation pathway would likely involve the loss of the bromine atom to form a stable benzyl-type cation (m/z 115), which would be a prominent peak in the spectrum. Further fragmentation of the aromatic ring could also be observed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. epequip.com These methods probe the vibrational energy levels of molecules, which are highly characteristic of specific bonds and structural motifs. For this compound, the spectra are expected to exhibit distinct signals corresponding to the terminal alkyne, the bromomethyl group, and the ortho-disubstituted benzene ring.

The ethynyl group (C≡C-H) gives rise to a sharp, weak to medium intensity C≡C stretching vibration typically observed in the 2100-2140 cm⁻¹ region in the Raman spectrum. The corresponding acetylenic C-H stretch is a sharp and intense band appearing around 3300 cm⁻¹ in the FT-IR spectrum.

The bromomethyl group (-CH₂Br) presents several characteristic vibrations. The CH₂ scissoring and wagging modes are expected in the 1400-1200 cm⁻¹ range. The C-Br stretching vibration is typically found in the lower frequency region of the FT-IR spectrum, generally between 600 and 500 cm⁻¹.

The ortho-disubstitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are particularly useful for distinguishing between substitution isomers. epequip.com For an ortho-disubstituted benzene, a strong band is typically observed in the 740-770 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Due to the complementary nature of FT-IR and Raman spectroscopy, where polar bonds are more active in FT-IR and non-polar bonds are more active in Raman, a comprehensive analysis using both techniques provides a more complete vibrational profile of the molecule.

Table 1: Representative Vibrational Frequencies for Functional Groups in a Molecule Analogous to this compound (e.g., 2-Ethynyltoluene)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Acetylenic C-H Stretch | ≡C-H | 3300 - 3320 | Strong, Sharp (IR) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| C≡C Stretch | -C≡C- | 2100 - 2140 | Weak to Medium, Sharp (Raman) |

| Aromatic C=C Stretch | Ar C=C | 1580 - 1620, 1450 - 1500 | Medium to Strong |

| CH₂ Scissoring | -CH₂Br | 1400 - 1450 | Medium |

| CH₂ Wagging | -CH₂Br | 1220 - 1280 | Medium |

| C-H Out-of-Plane Bend | o-substituted Ar | 740 - 770 | Strong (IR) |

| C-Br Stretch | -CH₂Br | 500 - 600 | Medium to Strong (IR) |

Note: This table is illustrative and based on typical values for the constituent functional groups. Actual peak positions and intensities can be influenced by the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions and crystal packing. For a molecule like this compound, a single-crystal X-ray diffraction analysis would yield invaluable insights into its solid-state conformation.

While a crystal structure for this compound is not publicly available, analysis of related benzyl (B1604629) bromide derivatives provides a basis for understanding its likely structural features. rero.chnih.govresearchgate.net The analysis would reveal the planarity of the benzene ring and the orientation of the bromomethyl and ethynyl substituents relative to the ring. Of particular interest would be the C(sp²)-C(sp³) bond connecting the ring to the bromomethyl group and the C(sp²)-C(sp) bond to the ethynyl group. The conformation around the C(aryl)-CH₂Br bond is flexible and would be fixed in the crystal lattice. Intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking of the benzene rings, could also be elucidated, which are crucial for understanding the supramolecular chemistry of the compound.

Table 2: Representative Crystallographic Data for an Analogous Benzyl Bromide Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The crystal system to which the compound belongs. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell parameter. | 8.45 |

| b (Å) | Unit cell parameter. | 4.51 |

| c (Å) | Unit cell parameter. | 25.28 |

| β (°) | Unit cell angle. | 93.74 |

| V (ų) | Volume of the unit cell. | 958.3 |

| Z | Number of molecules in the unit cell. | 4 |

| C-Br Bond Length (Å) | The distance between the carbon and bromine atoms. | ~1.95 |

| C(aryl)-C(sp³) Bond Length (Å) | The distance between the aryl and methyl carbons. | ~1.50 |

| C≡C Bond Length (Å) | The distance between the two alkyne carbons. | ~1.20 |

Note: The data presented are for 3,5-dimethoxybenzyl bromide and serve as an illustrative example of the type of information obtained from an X-ray crystal structure analysis. rero.ch

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide a powerful complement to experimental studies, offering insights into molecular properties and reaction dynamics that can be difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in describing the electronic structure of molecules. youtube.com For this compound, DFT calculations can be employed to determine its optimized geometry, electronic properties, and energetics. Key parameters that can be calculated include bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Furthermore, DFT allows for the calculation of important electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, and the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 3: Illustrative DFT-Calculated Properties for a Substituted Phenylacetylene Analog

| Property | Description | Illustrative Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.1 D |

| C-Br Bond Dissociation Energy | Energy required to homolytically cleave the C-Br bond. | ~65 kcal/mol |

Note: These values are hypothetical and serve to illustrate the types of data generated from DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States

The presence of both a nucleophilic alkyne and a leaving group (bromide) on an ortho-disposed benzylic position makes this compound a prime candidate for intramolecular reactions. researchgate.netlibretexts.orgwikipedia.orgencyclopedia.pubmasterorganicchemistry.comyoutube.com Computational modeling, often using DFT, is instrumental in elucidating the mechanisms of such reactions. By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

For instance, the intramolecular cyclization of this compound to form a substituted indene (B144670) derivative can be modeled. Calculations can determine the activation energy barrier for the reaction, providing a quantitative measure of the reaction's feasibility. The geometry of the transition state can be optimized, revealing the atomic arrangement at the point of highest energy along the reaction coordinate. This information is crucial for understanding the factors that control the reaction rate and selectivity.

Table 4: Illustrative Calculated Parameters for an Intramolecular Cyclization Reaction

| Parameter | Description | Illustrative Value |

|---|---|---|

| Reaction Type | The nature of the chemical transformation. | Intramolecular Alkylation |

| Transition State Geometry | Key bond distances and angles in the transition state. | C...C forming bond: ~2.2 Å, C...Br breaking bond: ~2.4 Å |

| Activation Energy (ΔG‡) | The free energy barrier to reaction. | 20-25 kcal/mol |

| Reaction Energy (ΔG) | The overall free energy change of the reaction. | -15 kcal/mol (exergonic) |

Note: These values are hypothetical and represent typical outputs from computational modeling of a reaction mechanism.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can be used to predict various spectroscopic properties with a reasonable degree of accuracy. researchgate.netresearchgate.net For this compound, the vibrational frequencies corresponding to FT-IR and Raman spectra can be calculated. nih.govnih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can aid in the assignment of experimental spectra, especially for complex molecules with many vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be estimated. This is particularly useful for confirming structural assignments and for understanding how the electronic environment of each nucleus is influenced by the substituents.

Table 5: Illustrative Comparison of Experimental and DFT-Predicted Vibrational Frequencies

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

|---|---|---|

| ≡C-H Stretch | 3310 | 3315 |

| C≡C Stretch | 2115 | 2125 |

| Aromatic C=C Stretch | 1595 | 1600 |

| C-Br Stretch | 550 | 545 |

Note: The presented data is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in the bromomethyl group allows for rotational freedom, leading to different possible conformations (rotamers). Conformational analysis, using computational methods, can be performed to identify the stable conformers and to determine their relative energies. For this compound, the rotation around the C(aryl)-CH₂Br bond is of primary interest. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be constructed, revealing the energy minima corresponding to stable conformers and the energy barriers to rotation.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.govethz.ch By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational changes and vibrational motions at a given temperature. This approach is particularly useful for understanding the flexibility of the molecule and for sampling a wider range of conformational space, which is important for understanding its behavior in solution or in biological systems.

Table 6: Illustrative Conformational Analysis Data

| Conformer | Dihedral Angle (C(Ar)-C(Ar)-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | ~60° | 0.0 (Global Minimum) | ~70 |

| B | ~180° | 1.2 | ~15 |

| C | ~-60° | 0.8 | ~15 |

Note: These values are hypothetical and illustrate the type of information obtained from a conformational analysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Bromomethyl)-2-ethynylbenzene, and how do reaction conditions influence product yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 2-ethynylbenzyl alcohol or toluene derivatives. For example, brominating agents like N-bromosuccinimide (NBS) or dibromine (Br₂) in the presence of radical initiators (e.g., AIBN) can selectively substitute the methyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. Polar aprotic solvents (e.g., DMF) and low temperatures (~0°C) often favor controlled bromination, minimizing side reactions like alkyne oligomerization .

Q. How does the presence of both bromomethyl and ethynyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines), while the ethynyl group enables Sonogashira or Cu-catalyzed cycloadditions. However, competing reactions may occur: the ethynyl group’s electron-withdrawing nature can activate the C-Br bond for substitution but may also stabilize intermediates, altering reaction pathways. Optimizing catalysts (e.g., Pd/Cu systems) and base selection (e.g., Et₃N vs. K₂CO₃) can prioritize desired pathways .

Q. What analytical techniques are effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies bromomethyl (δ ~4.3 ppm for CH₂Br) and ethynyl (δ ~2.9 ppm for C≡CH) protons. 2D NMR (e.g., HSQC) clarifies connectivity.

- GC-MS : Confirms molecular ion peaks (m/z ~210 for C₉H₇Br) and fragmentation patterns.

- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives. Contradictions in spectral data (e.g., unexpected coupling constants) require cross-validation with synthetic intermediates .

Advanced Research Questions

Q. In nucleophilic substitution reactions, what strategies mitigate competing elimination pathways promoted by the ethynyl group?

- Methodological Answer : The ethynyl group’s electron-withdrawing effect can favor elimination (E2) over substitution (SN2). To suppress elimination:

- Use bulky nucleophiles (e.g., tert-butylamine) to sterically hinder the transition state.

- Employ polar solvents (e.g., DMSO) to stabilize ionic intermediates.

- Lower reaction temperatures (e.g., –20°C) to disfavor high-energy elimination pathways .

Q. How can computational chemistry predict regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in reactions like Huisgen cycloadditions. For example, alkyne distortion energy and frontier molecular orbital (FMO) analysis can identify whether the ethynyl group favors [2+2] or [3+2] pathways. Experimental validation via kinetic studies (e.g., Arrhenius plots) refines computational predictions .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how can continuous flow reactors address these?

- Methodological Answer : Batch-scale synthesis often faces issues with heat dissipation and mixing inefficiencies, leading to racemization or byproducts. Continuous flow reactors improve control via:

- Precise temperature gradients (e.g., microchannel reactors).

- Rapid quenching of intermediates to prevent degradation.

- In-line purification (e.g., scavenger columns) to remove impurities. For chiral derivatives, asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) enhances enantioselectivity .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the stability of this compound under acidic conditions. What variables explain discrepancies, and how should stability studies be designed?

- Methodological Answer : Discrepancies may stem from:

- Acid Strength : Weak acids (e.g., acetic acid) may protonate the ethynyl group, inducing polymerization, while strong acids (e.g., H₂SO₄) could cleave the C-Br bond.

- Solvent Effects : Protic solvents (e.g., MeOH) accelerate hydrolysis compared to aprotic solvents (e.g., CH₂Cl₂).

- Experimental Design : Stability studies should use controlled atmospheres (N₂ vs. O₂), monitor degradation via HPLC/GC-MS, and vary pH systematically. Accelerated aging tests (e.g., 40°C/75% RH) identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.